4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Several studies focus on the synthesis of novel compounds containing the pyrimidin-2-yl and imidazol-1-yl moieties, evaluating their antimicrobial, anticancer, and other biological activities. For instance, El-Sayed, Fadda, and El-Saadaney (2020) prepared important fused heterocyclic systems with good antibacterial and antifungal activity (E. H. El-Sayed, A. Fadda, & Ahmed Mohamed El-Saadaney, 2020). Alqasoumi et al. (2009) synthesized novel acetamide, pyrrole, and other derivatives, evaluating their antitumor activity and finding some compounds more effective than doxorubicin, a reference drug (S. Alqasoumi et al., 2009).
Anticancer and Antiviral Properties
Küçükgüzel et al. (2013) explored a series of novel compounds for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting the potential therapeutic applications of these compounds (Ş. Küçükgüzel et al., 2013).
Antimicrobial Action
Ch (2022) reported on the synthesis of compounds showing antimicrobial action, comparing their effectiveness to conventional antibiotics, suggesting potential use in treating microbial infections (S. Ch, 2022).
Synthesis and Molecular Docking Studies
Hassan (2014) detailed the synthesis of various heterocyclic compounds containing sulfonamide moiety, designed as COX-2 inhibitors, illustrating the utility of these compounds in drug development (Ahmed H. E. Hassan, 2014).
QSAR and Molecular Docking
Tomorowicz et al. (2020) synthesized a series of benzenesulfonamides, evaluating their cytotoxic activity against cancer cell lines and performing QSAR studies to predict activity, demonstrating the integration of computational and experimental methods in drug discovery (Łukasz Tomorowicz et al., 2020).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) investigated the synthesis of pyrimidine linked pyrazole heterocyclics for their insecticidal and antibacterial potential, suggesting applications in agriculture and antibacterial therapies (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Mechanism of Action
Target of Action
The primary targets of the compound “4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide” are the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) . These enzymes play a crucial role in the degradation of tryptophan, an essential amino acid, through the kynurenine pathway .
Mode of Action
The compound acts as a modulator of IDO and TDO . By inhibiting these enzymes, it prevents the degradation of tryptophan, thereby affecting the kynurenine pathway . This modulation can have significant effects on the immune, reproductive, and central nervous systems .
Biochemical Pathways
The compound primarily affects the kynurenine pathway , which is responsible for the catabolism of tryptophan . By inhibiting IDO and TDO, the compound prevents the conversion of tryptophan into kynurenine, a metabolite involved in several physiological processes .
Result of Action
The inhibition of tryptophan degradation by this compound can lead to an increase in tryptophan levels and a decrease in the levels of kynurenine and its downstream metabolites . This can have various effects on the body, depending on the specific roles of these metabolites in different physiological processes .
Properties
IUPAC Name |
4-acetyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-13(23)14-3-5-15(6-4-14)26(24,25)21-10-12-22-11-9-20-17(22)16-18-7-2-8-19-16/h2-9,11,21H,10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDZFVOSPWSFIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.